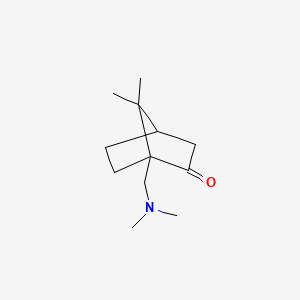![molecular formula C19H19ClN2O4S B13803961 5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzoic acid moiety and a carbamothioylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid typically involves multiple stepsThe final step involves the formation of the carbamothioylamino group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Shares a similar core structure but lacks the carbamothioylamino group.
5-Chloro-2-methoxybenzoic acid: Similar chloro-substituted benzoic acid but with a methoxy group instead of the carbamothioylamino group
Eigenschaften
Molekularformel |
C19H19ClN2O4S |
|---|---|
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
5-chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H19ClN2O4S/c1-11(2)10-26-14-5-3-4-12(8-14)17(23)22-19(27)21-16-7-6-13(20)9-15(16)18(24)25/h3-9,11H,10H2,1-2H3,(H,24,25)(H2,21,22,23,27) |
InChI-Schlüssel |
YGLBMISXAOOVTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Sulfamide,N-[(2S)-1,4-dioxan-2-ylmethyl]-N-metyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B13803902.png)

![2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate](/img/structure/B13803911.png)




![(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13803949.png)
![Pyrimido[4,5-E][1,4]oxazepine](/img/structure/B13803951.png)
![[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride](/img/structure/B13803963.png)

![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)
